molecular formula C10H7NO3 B106741 2-Hydroxyquinoline-4-carboxylic acid CAS No. 15733-89-8

2-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B106741
CAS No.: 15733-89-8
M. Wt: 189.17 g/mol
InChI Key: MFSHNFBQNVGXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isatin with malonic acid in the presence of acetic acid under microwave irradiation. This method is efficient and rapid, providing good yields . Another method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, has been reported to be cost-effective and environmentally benign .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetic acid and catalysts to enhance reaction efficiency .

Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

Comparison with Similar Compounds

2-Hydroxyquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166250
Record name Cinchoninic acid, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-89-8, 84906-81-0
Record name 2-Hydroxycinchoninic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15733-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycinchoninic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15733-89-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinchoninic acid, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-2-oxoquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxyquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYCINCHONINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q2K479UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution containing 30 g of sodium hydroxide in 1.5 liter of water was added 58 g of the above-mentioned N-acetylisatin and the mixture was refluxed for 1 hour. Then the reaction mixture was cooled a certain extent, then activated carbon was added and further refluxed for 30 minutes. The activated carbon was removed from the reaction mixture by filtration while the mixture being hot, and the mother liquor was cooled, then 6N-hydrochloric acid was added to the mother liquor to adjust the pH thereof to pH 3-4. The crystals precipitated were colledted by filtration, washed with water, dried to obtain 45 g of 4-carboxycarbostyril.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 2
2-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 5
2-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 6
2-Hydroxyquinoline-4-carboxylic acid
Customer
Q & A

Q1: What are the characteristic spectroscopic properties of 2-Hydroxyquinoline-4-carboxylic acid and its complexes?

A1: this compound (H2hqc) exhibits characteristic shifts in infrared (IR) spectra upon complexation with metals like europium (Eu3+). These shifts, particularly in the carboxylate stretching frequency (Δν), provide insights into the coordination mode of the carboxylate group. [, ] For instance, a larger Δν in Eu(Hhqc)3Phen(H2O)5 compared to NaHhqc suggests monodentate coordination, while smaller Δν values in Eu(Hhqc)3(H2O) and Eu(Hhqc)3TPPO-(H2O)5 indicate bidentate chelation. [] Additionally, H2hqc serves as an effective sensitizer for Eu3+ luminescence, extending the excitation wavelength range up to approximately 400 nm. [] This property is evident in the intense red luminescence observed in Eu3+ complexes with H2hqc ligands. []

Q2: How do different organic bases influence the luminescent properties of europium-2-Hydroxyquinoline-4-carboxylic acid complexes?

A2: Studies have shown that the carbon chain length of organic bases used in the synthesis of europium-H2hqc complexes significantly impacts their fluorescence intensity. Complexes synthesized with triethylamine (TEL), tripropylamine (TPL), and tributylamine (TBL) exhibit increasing fluorescence intensities with increasing carbon chain length. [] This trend suggests the direct involvement of these organic bases in the complex formation and their influence on the energy transfer processes within the complex, ultimately affecting luminescence.

Q3: What are the potential applications of this compound in material science?

A3: this compound is a valuable precursor in atomic/molecular layer deposition (ALD/MLD) for creating luminescent thin films. [] When combined with europium precursors like Eu(thd)3, this process yields Eu-H2hqc thin films with high growth rates and notable luminescence properties. These films have been successfully deposited onto nanoplasmonic structures, leading to a significant twentyfold enhancement of emission intensity. [] This finding highlights the potential of H2hqc-based materials in developing novel applications, such as bioimaging, where enhanced fluorescence signals are crucial.

Q4: How does the structure of this compound derivatives affect their antioxidant activity?

A4: Research on 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives has shown a connection between their structure and antioxidant properties. Specifically, compounds with aryl substitutions at the 3-position of the this compound scaffold, particularly those with additional modifications like esters or hydrazides, exhibited promising antioxidant activity in the ABTS assay. [] This structure-activity relationship suggests that specific modifications to the H2hqc core can significantly influence its antioxidant potential, paving the way for designing more potent antioxidants based on this scaffold.

Q5: What are the known methods for synthesizing this compound and its derivatives?

A5: Efficient synthesis of H2hqc and its derivatives can be achieved through various methods. One approach utilizes microwave irradiation to facilitate the reaction between isatin and malonic acid in acetic acid, yielding H2hqc. [] This method offers advantages like reduced reaction times and increased yields compared to conventional heating methods. Additionally, H2hqc derivatives can be synthesized by reacting isatin with acyclic or cyclic ketones under basic conditions and microwave irradiation. [] This versatile approach allows for the incorporation of different substituents, broadening the scope for developing novel H2hqc-based compounds with tailored properties.

Q6: What is the significance of studying the coordination chemistry of this compound with lanthanides?

A6: Investigating the coordination chemistry of H2hqc with lanthanide ions offers insights into the structural diversity and photoluminescent properties of the resulting complexes. Research has shown that H2hqc can form dinuclear lanthanide complexes with intriguing structural motifs, such as two-dimensional square networks that extend into three-dimensional supramolecular frameworks through π-π stacking and hydrogen bonding interactions. [] These structural features significantly influence the photoluminescent behavior of the complexes, offering potential applications in areas like sensing and display technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.